molecular formula C21H20ClFN4OS B2625427 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1216811-42-5

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B2625427
CAS No.: 1216811-42-5
M. Wt: 430.93
InChI Key: YQCADCPMLBQAKA-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a combination of fluorine, imidazole, benzothiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the fluorine atom and the imidazole and benzothiazole groups. Common reagents used in these reactions include fluorinating agents, imidazole, and benzothiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide sulfate
  • 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide nitrate

Uniqueness

The uniqueness of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS.ClH/c1-15-6-7-18-19(12-15)28-21(24-18)26(10-3-9-25-11-8-23-14-25)20(27)16-4-2-5-17(22)13-16;/h2,4-8,11-14H,3,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCADCPMLBQAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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